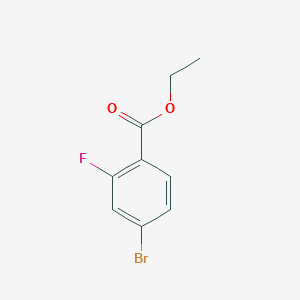

Ethyl 4-bromo-2-fluorobenzoate

Overview

Description

Ethyl 4-bromo-2-fluorobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of a bromine and a fluorine atom on the benzene ring. While the provided papers do not directly discuss ethyl 4-bromo-2-fluorobenzoate, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of ethyl 4-bromo-2-fluorobenzoate.

Synthesis Analysis

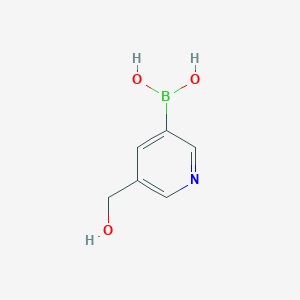

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a multi-step process starting from a brominated and fluorinated thiazole derivative . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate starts from 4-bromo-2-fluorotoluene and involves several steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of ethyl 4-bromo-2-fluorobenzoate could also involve multiple steps, potentially starting from a fluorinated toluene derivative, followed by bromination and esterification with ethanol.

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-2-fluorobenzoate would consist of a benzene ring with a bromine atom at the fourth position and a fluorine atom at the second position. An ester functional group would be attached to the carboxylic acid moiety. The presence of halogens on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 4-bromo-2-fluorobenzoate, but the synthesis of similar compounds involves reactions such as Sonogashira coupling and esterification . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-oxygen bonds, respectively. The presence of halogen substituents on the benzene ring makes the compound a potential candidate for further functionalization through various organic reactions.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of ethyl 4-bromo-2-fluorobenzoate, we can infer that the compound would likely be a solid at room temperature, given the similar physical state of related aromatic esters. The presence of bromine and fluorine could increase the density and molecular weight of the compound compared to unsubstituted benzoates. The compound's solubility in organic solvents and its boiling and melting points would be influenced by the ester group and the halogen substituents. The purity of similar compounds synthesized can be high, as indicated by the 99.8% purity achieved for methyl 4-bromo-2-methoxybenzoate .

Scientific Research Applications

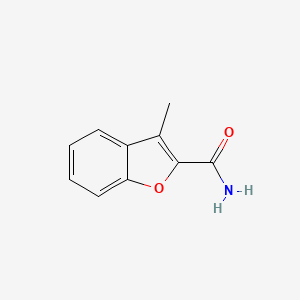

Use in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry .

- Application : Ethyl 4-bromo-2-fluorobenzoate has been used in the study of fungal diseases .

- Method : The experimental UV-Vis absorption is recorded with DMSO as solvent in SAIF IIT (Sophisticated Analytical Instrument Facility, Indian Institute of Technology, Chennai, India). Biologically active sites are reviewed by Gauss software via MEP. Toxic predictions are completed with the Preadme online tool. Protein-Ligand interaction was studied by Autodock tools 4.2.6 .

- Results : The molecule is structurally stable. Hydrogen binding sites of the molecule are found around the carbonyl group. The HOMO/LUMO energy values are -6.509 eV and -4.305 eV, respectively. Stabilization energy (3.63 kcal/mol) was calculated as O4=C11 atoms. Toxicity parameters are calculated. Overall results show the stabilized molecule is non-toxic and suitable for drug nature of fungal diseases .

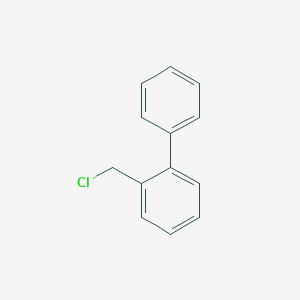

Use in Synthesis of Biaryl Intermediates

- Field : Organic Chemistry .

- Application : Ethyl 4-bromo-2-fluorobenzoate may be used in the synthesis of biaryl intermediates .

- Method : The compound is used in palladium-mediated coupling with various aryl boronic acids .

- Results : The specific outcomes of this application are not provided in the source .

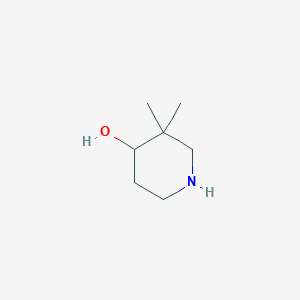

Use in Synthesis of Enzalutamide

- Field : Medicinal Chemistry .

- Application : Ethyl 4-bromo-2-fluorobenzoate can be used to synthesize enzalutamide .

- Method : The synthesis involves a series of reactions including amidation, amine alkylation, methylation, and cyclization, starting from 4-Bromo-2-fluorobenzoic acid and 4-amino-2-trifluoromethylbenzonitrile .

- Results : The specific outcomes of this application are not provided in the source .

Use in N-arylation of 5-methoxyindole

- Field : Organic Chemistry .

- Application : Ethyl 4-fluorobenzoate causes N-arylation of 5-methoxyindole .

- Method : The reaction is carried out in the presence of 18-crown-6 using microwave-assisted technology .

- Results : The specific outcomes of this application are not provided in the source .

Use in Synthesis of 4,4′-(1,4-Piperazinediyl) Bis Benzoic Acid Ethyl Ester

- Field : Organic Chemistry .

- Application : Ethyl 4-fluorobenzoate may be used in the synthesis of 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Safety And Hazards

Ethyl 4-bromo-2-fluorobenzoate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust and vapors, and using in a well-ventilated area .

properties

IUPAC Name |

ethyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDINIAYLXTBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621812 | |

| Record name | Ethyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-fluorobenzoate | |

CAS RN |

474709-71-2 | |

| Record name | 4-Bromo-2-fluorobenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474709712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-BROMO-2-FLUOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)